molecular formula C13H18ClNO3 B2847909 Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate CAS No. 2248261-72-3

Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

Cat. No.: B2847909
CAS No.: 2248261-72-3
M. Wt: 271.74
InChI Key: WJAZEGMFHXJLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate: is an organic compound that belongs to the class of amino acid derivatives This compound features a tert-butyl ester group, an amino group, and a substituted phenyl ring with a chlorine and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivative, such as 3-chloro-4-methoxybenzaldehyde.

    Formation of Amino Acid Derivative: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino nitrile.

    Hydrolysis and Esterification: The amino nitrile is then hydrolyzed to the amino acid, which is subsequently esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the phenyl ring.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, potentially forming imines or amines.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of imines or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.

    Protein Modification: Used in the modification of proteins for research purposes.

Medicine:

    Drug Development: Investigated as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing the active carboxylic acid. The chlorine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Tert-butyl 2-amino-2-phenylacetate: Lacks the chlorine and methoxy substituents, resulting in different reactivity and biological activity.

    Tert-butyl 2-amino-2-(4-chlorophenyl)acetate: Similar structure but without the methoxy group, affecting its chemical properties.

    Tert-butyl 2-amino-2-(3-methoxyphenyl)acetate: Similar structure but without the chlorine atom, influencing its reactivity and applications.

Properties

IUPAC Name

tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)11(15)8-5-6-10(17-4)9(14)7-8/h5-7,11H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAZEGMFHXJLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC(=C(C=C1)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.